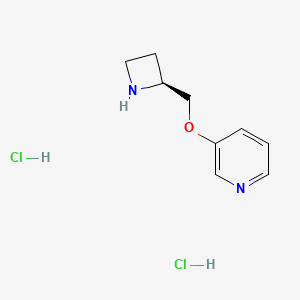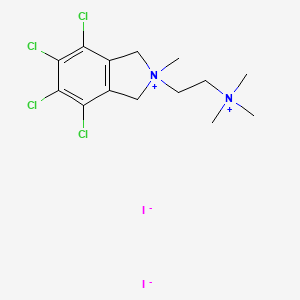
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not described in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride” are not explicitly provided in the sources I found .Applications De Recherche Scientifique
Novel Ligand for Nicotinic Receptors
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride has been explored as a potential novel ligand for nicotinic receptors. A study conducted by Karimi and Långström (2002) synthesized an analogue of this compound, which demonstrated promising characteristics for this application (Karimi & Långström, 2002).
Antidepressant and Nootropic Agents
Thomas, Nanda, Kothapalli, and Hamane (2016) investigated derivatives of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride for their potential as antidepressant and nootropic agents. Their study found specific compounds with significant antidepressant activity and nootropic activity in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).
PET Imaging of Central nAChRs
Doll et al. (1999) explored the use of a fluorine derivative of (S)-3-(Azetidin-2-ylmethoxy)pyridine for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This derivative showed promising properties for PET imaging of nAChRs in the brain (Doll et al., 1999).
Pharmacological Probes and Medications
Koren et al. (1998) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine with modifications that showed high affinity for nicotinic acetylcholine receptors. These compounds are of interest as pharmacological probes and potential medications (Koren et al., 1998).
Antimicrobial and Antitubercular Activities
Research by Chandrashekaraiah et al. (2014) synthesized analogues of (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride and evaluated their antimicrobial and antitubercular activities. Their study provided insights into designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Aromatic Stabilization Energy Study
Moradi et al. (2012) studied the aromatic stabilization energy of (R)-5-(azetidin-2-ylmethoxy)-2-chloropyridine, a related compound, using DFT method and NICS analysis. This research contributes to understanding the chemical properties of such compounds (Moradi, Jameh-bozorghi, Mahdiani, & Kadivar, 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEVDINKRFDXFP-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S,5S,6S)-3-azabicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1662566.png)







![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)



